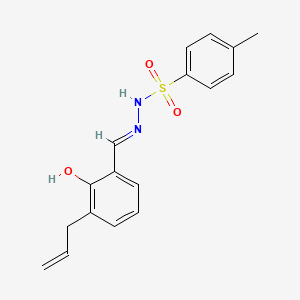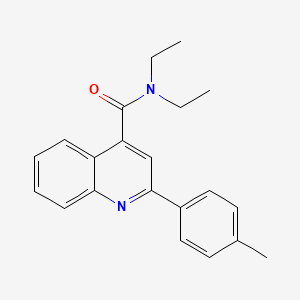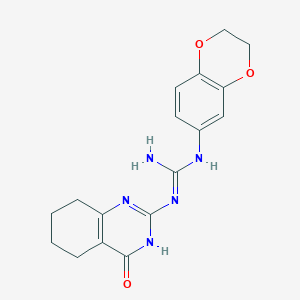![molecular formula C22H22N2O3 B6120014 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6120014.png)
5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole, also known as ABT-089, is a synthetic compound that belongs to the class of nootropic drugs. Nootropics are substances that are known to enhance cognitive functions, such as memory, attention, and learning. ABT-089 has been extensively studied for its potential use in the treatment of cognitive disorders, such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole is a selective agonist of the alpha-4/beta-2 subtype of nicotinic acetylcholine receptors (nAChRs). nAChRs are a type of ionotropic receptor that are activated by the neurotransmitter acetylcholine. The alpha-4/beta-2 subtype of nAChRs is predominantly expressed in the brain and is involved in cognitive functions, such as memory and attention. Activation of these receptors by 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole leads to an increase in the release of acetylcholine in the brain, which in turn enhances cognitive functions.
Biochemical and Physiological Effects
In preclinical studies, 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to enhance cognitive functions, such as memory, attention, and learning, in animal models. 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has also been shown to increase the release of acetylcholine in the brain. In clinical studies, 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to improve cognitive functions in patients with Alzheimer's disease and ADHD.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has several advantages for lab experiments. It has a high affinity and selectivity for the alpha-4/beta-2 subtype of nAChRs, which makes it a useful tool for studying the role of these receptors in cognitive functions. 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole also has a good pharmacokinetic profile, which allows for easy administration and measurement in animal models.
One limitation of 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole for lab experiments is its potential toxicity. 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to cause liver toxicity in some animal models, which may limit its use in long-term studies. Additionally, 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has a short half-life in the body, which may require frequent dosing in animal models.
Orientations Futures
There are several future directions for research on 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole. One direction is to further investigate its potential use in the treatment of cognitive disorders, such as Alzheimer's disease and ADHD. Another direction is to study the role of the alpha-4/beta-2 subtype of nAChRs in cognitive functions and the potential use of 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole as a tool for studying these receptors. Additionally, further research is needed to investigate the potential toxicity of 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole and its long-term effects on cognitive functions.
Méthodes De Synthèse
5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole is synthesized through a series of chemical reactions, starting with the condensation of 2-methoxyphenylacetonitrile with ethyl chloroacetate to form 2-(2-methoxyphenyl)-3-oxobutyronitrile. The resulting compound is then reacted with hydroxylamine hydrochloride to form 2-(2-methoxyphenyl)-3-hydroxyimino-butyronitrile. This compound is then reacted with 2-(2-methylphenyl)pyrrolidine to form the final product, 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole.
Applications De Recherche Scientifique
5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been extensively studied for its potential use in the treatment of cognitive disorders, such as Alzheimer's disease and ADHD. In preclinical studies, 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to enhance cognitive functions, such as memory, attention, and learning, in animal models. 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has also been shown to increase the release of acetylcholine, a neurotransmitter that is involved in cognitive functions, in the brain.
Propriétés
IUPAC Name |
[5-(2-methoxyphenyl)-1,2-oxazol-3-yl]-[2-(2-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15-8-3-4-9-16(15)19-11-7-13-24(19)22(25)18-14-21(27-23-18)17-10-5-6-12-20(17)26-2/h3-6,8-10,12,14,19H,7,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWQBIFXZIBBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)C3=NOC(=C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyphenyl)-3-[2-(2-methylphenyl)pyrrolidine-1-carbonyl]-1,2-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6119935.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119940.png)
![ethyl 4-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6119946.png)
![ethyl (3,5-dimethyl-4-{[(4-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6119953.png)
![N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B6119956.png)
![methyl 2-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6119964.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119971.png)


![2-cyclohexyl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120000.png)
![2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6120007.png)


